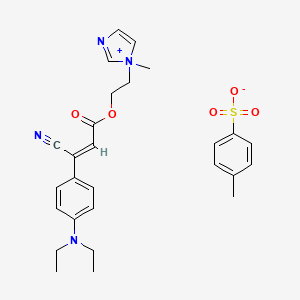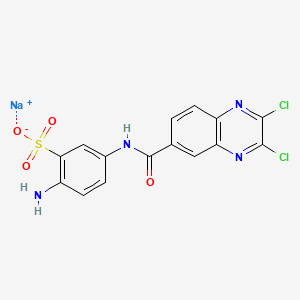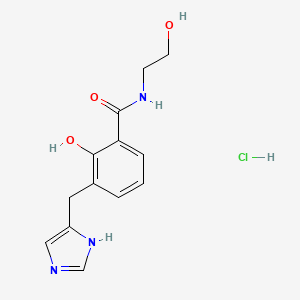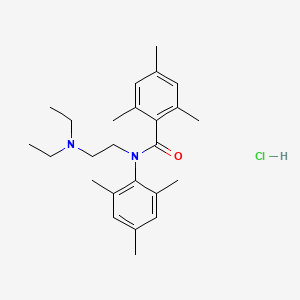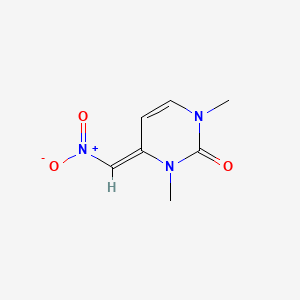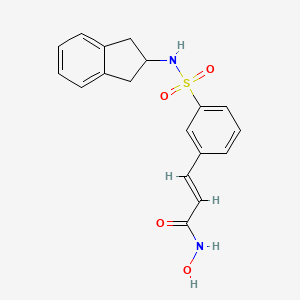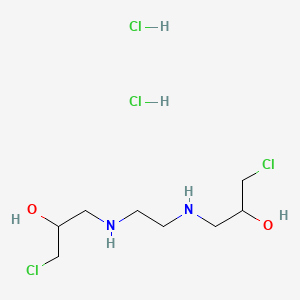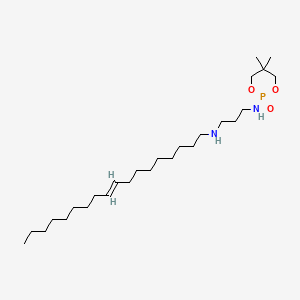
1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is a synthetic organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of neopentyl N-3-((oleylamino)propyl)phosphoramidate allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neopentyl N-3-((oleylamino)propyl)phosphoramidate typically involves a multi-step process. One common method includes the reaction of neopentyl alcohol with phosphorus oxychloride to form neopentyl phosphorodichloridate. This intermediate is then reacted with oleylamine to produce the desired phosphoramidate compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates .
Industrial Production Methods
Industrial production of neopentyl N-3-((oleylamino)propyl)phosphoramidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Neopentyl N-3-((oleylamino)propyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphoramidate oxides, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of new phosphoramidate compounds with different substituents .
Aplicaciones Científicas De Investigación
Neopentyl N-3-((oleylamino)propyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of neopentyl N-3-((oleylamino)propyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The phosphoramidate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes and affect signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oligonucleotide N3′→P5′ phosphoramidates: These compounds have similar phosphoramidate linkages and are used as antisense agents.
Phosphorothioate oligonucleotides: These compounds have sulfur atoms replacing one of the non-bridging oxygen atoms in the phosphate backbone and are used in antisense and RNA interference applications.
Uniqueness
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is unique due to its specific structure, which allows it to interact with biological molecules in ways that other phosphoramidate compounds cannot. Its neopentyl and oleylamino groups provide distinct steric and electronic properties, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Propiedades
Número CAS |
71426-87-4 |
|---|---|
Fórmula molecular |
C26H53N2O3P |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
N'-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C26H53N2O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-22-20-23-28-32(29)30-24-26(2,3)25-31-32/h11-12,27H,4-10,13-25H2,1-3H3,(H,28,29)/b12-11+ |
Clave InChI |
KVXIIQDGZSSCOJ-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


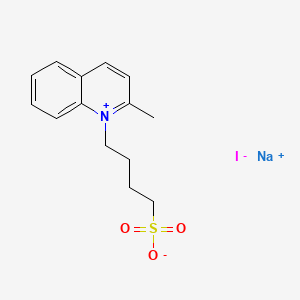
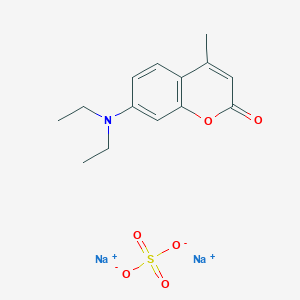
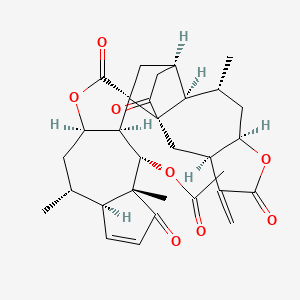
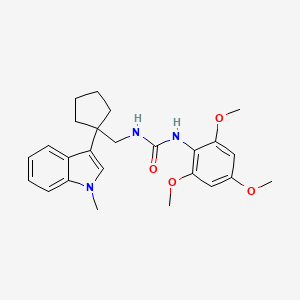
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
